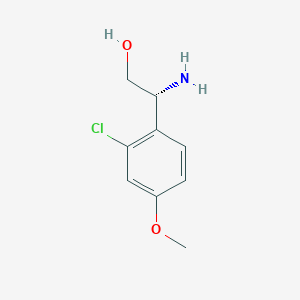

(R)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL

Description

(R)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL is a chiral β-amino alcohol featuring a 2-chloro-4-methoxyphenyl substituent. This compound is structurally characterized by an ethanolamine backbone (NH2-CH(OH)-CH2-Ph), with stereochemistry at the C2 position (R-configuration).

Properties

CAS No. |

1213452-84-6 |

|---|---|

Molecular Formula |

C9H12ClNO2 |

Molecular Weight |

201.65 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2-chloro-4-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H12ClNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |

InChI Key |

RKFJULZVYGOVPL-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@H](CO)N)Cl |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Methoxyacetophenone or its chloro-substituted analogues serve as the aromatic ketone starting material.

- (R)-α-Methylbenzylamine is commonly used as the chiral amine source to induce the (R)-configuration in the product.

- Catalysts such as p-toluenesulfonic acid (PTSA) facilitate condensation reactions.

- Hydrogenation catalysts like 10% Pd/C are employed for reduction steps.

Stepwise Preparation

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1. Formation of Schiff Base Intermediate | Reflux 4-methoxyacetophenone (or 2-chloro-4-methoxyacetophenone) with (R)-α-methylbenzylamine in toluene with PTSA catalyst. Water formed is removed azeotropically using a Dean-Stark trap. | 4-methoxyacetophenone (0.66 mol), (R)-α-methylbenzylamine (0.83 mol), PTSA (0.02 mol), toluene, reflux 10-12 h | Formation of (R)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine intermediate as syrup |

| 2. Catalytic Reduction of Schiff Base to Amine Salt | Hydrogenation of intermediate in ethyl acetate with 10% Pd/C catalyst under H₂ atmosphere at 35-40°C for 6-12 h, followed by treatment with PTSA to form crystalline PTSA salt | 10% Pd/C, H₂, ethyl acetate, 35-40°C, PTSA | (R,R)-1-(4-methoxyphenyl)-ethyl-(1-phenylethyl)amine PTSA salt as white crystalline solid |

| 3. Hydrolysis and Final Reduction to Amino Alcohol | Basic hydrolysis with NaOH, extraction, followed by hydrogenation with Pd/C in methanol at 50-55°C to yield free base, then conversion to hydrochloride salt by treatment with IPA/HCl and crystallization | NaOH, methanol, 10% Pd/C, IPA/HCl, 50-55°C | (R)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride salt as white crystalline solid |

Notes on the Chloro Substituent

The presence of the 2-chloro substituent on the phenyl ring (as in 2-chloro-4-methoxyphenyl) requires starting from the appropriately substituted acetophenone derivative (2-chloro-4-methoxyacetophenone). The synthetic sequence remains analogous, with similar reaction conditions and catalysts applied.

Research Findings and Analysis

Stereoselectivity and Yield

- The use of (R)-α-methylbenzylamine as a chiral auxiliary ensures high enantiomeric excess (up to 100% chiral purity by HPLC).

- Catalytic hydrogenation under mild conditions preserves the stereochemistry.

- Yields for key intermediates and final products range from 60% to over 90% depending on purification and reaction optimization.

Spectroscopic Characterization

- IR spectra confirm functional groups: NH₂ stretch (~3300 cm⁻¹), aromatic C-H (~3000 cm⁻¹), methoxy C-O (~1100 cm⁻¹).

- $$ ^1H $$-NMR and $$ ^{13}C $$-NMR data show characteristic signals consistent with the amino alcohol structure and substitution pattern.

- Melting points of crystalline salts provide purity indicators (e.g., 178-180°C for PTSA salt).

Data Summary Table for Preparation of (R)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-ol

| Step | Reagents & Conditions | Product | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|

| 1. Schiff Base Formation | 2-chloro-4-methoxyacetophenone, (R)-α-methylbenzylamine, PTSA, toluene, reflux 10-12 h, Dean-Stark trap | (R)-Schiff base intermediate | ~85-90 | Intermediate used crude | Water removal critical |

| 2. Catalytic Reduction | 10% Pd/C, H₂, ethyl acetate, 35-40°C, PTSA treatment | (R,R)-Amine PTSA salt | 80-85 | >99% chiral purity | Crystalline solid |

| 3. Hydrolysis & Final Reduction | NaOH, extraction, 10% Pd/C, methanol, 50-55°C, IPA/HCl | (R)-Amino alcohol hydrochloride salt | 75-80 | >99% chiral purity | White crystalline solid |

Additional Notes on Alternative Methods

- Some literature suggests the use of oxalyl chloride and lithium salt intermediates for related compounds, but these are more complex and less scalable.

- Enzymatic or biocatalytic methods for chiral amino alcohols exist but are less reported for this specific compound.

- The described chemical synthesis route is favored for industrial scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups like methoxy or ethoxy groups.

Scientific Research Applications

®-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL has diverse applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features and properties of (R)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL and its analogs:

*Calculated based on atomic masses.

Electronic and Steric Effects

- Chlorine vs. Methoxy: The 2-chloro group in the target compound is electron-withdrawing, enhancing the aromatic ring’s electrophilicity, while the 4-methoxy group donates electrons via resonance. In contrast, analogs like (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol rely solely on halogens for electronic effects, which may limit hydrogen-bond donor capacity .

- Halogen Position: Evidence from collagenase inhibitors (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) shows that chlorine positioning (2,4 vs. 2,6) alters hydrogen-bond distances (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å), emphasizing substituent geometry’s role in binding .

Stereochemical Considerations

The R-configuration in the target compound may influence its binding mode compared to S-enantiomers (e.g., ’s (S)-isomer). For example, in collagenase inhibitors, enantiomers exhibit distinct Gibbs free energy values (–6.4 vs. –6.5 kcal/mol), suggesting stereochemistry fine-tunes ligand-receptor compatibility .

Functional Group Impact

- Ethanolamine Backbone: The –NH2 and –OH groups enable hydrogen bonding with residues like Gln215 or Tyr201 (as seen in ).

- Bromine Substitution: The 5-bromo substituent in (R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol introduces steric hindrance, which could reduce binding affinity in crowded enzyme pockets compared to smaller halogens like chlorine .

Research Implications and Limitations

While the target compound’s exact bioactivity remains uncharacterized, insights from analogs suggest:

- Methoxy Advantage: The 4-OCH3 group may improve solubility or serve as a hydrogen-bond donor, unlike purely halogenated analogs.

- Data Gaps: Direct enzymatic or cellular activity data for this compound are lacking. Future studies should prioritize assays (e.g., IC50, docking) to validate hypotheses derived from structural comparisons.

Biological Activity

(R)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its unique structural features, including a chlorine atom and a methoxy group on the aromatic ring. This compound exhibits significant potential for biological activity, particularly in enzyme inhibition and receptor interactions, which are critical for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Amino Group : Contributes to its basicity and ability to form hydrogen bonds.

- Chloro and Methoxy Substituents : These groups enhance its lipophilicity and influence its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, which is crucial for drug design. The presence of the amino group allows it to interact effectively with active sites of enzymes. For instance, compounds structurally similar to this compound have shown antimicrobial and antitumor properties, suggesting that this compound could exhibit similar activities.

Antimicrobial Activity

Studies have demonstrated that compounds featuring similar structural motifs possess significant antimicrobial properties. For example, in a study examining various phenolic compounds, it was found that those with electron-withdrawing groups like chloro exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Compounds with structural similarities to this compound have been evaluated for their antitumor effects. Preliminary data suggest that these compounds can inhibit the proliferation of cancer cell lines, demonstrating potential as therapeutic agents in oncology .

Case Studies

- Study on Enzyme Interaction : A study investigated the binding affinity of this compound to specific receptors involved in cancer pathways. The results indicated a strong binding affinity, which could be leveraged for targeted drug delivery systems.

- Antimicrobial Screening : In a comprehensive screening of various derivatives, this compound exhibited notable activity against Chlamydia trachomatis, indicating its potential as a lead compound for developing new antimicrobial therapies .

Comparative Analysis

The unique combination of functional groups in this compound distinguishes it from other compounds. Below is a comparison table highlighting key features of related compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| (S)-2-Amino-2-(4-chlorophenyl)ethan-1-OL | Lacks methoxy group | May exhibit different reactivity |

| (S)-2-Amino-2-(4-methoxyphenyl)ethan-1-OL | Lacks chloro group | Influences chemical behavior |

| (S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL | Contains methyl instead of methoxy | Alters physical and chemical properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.